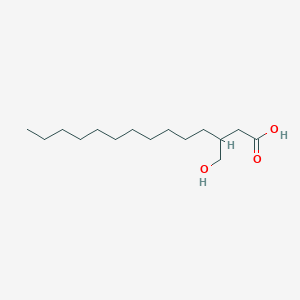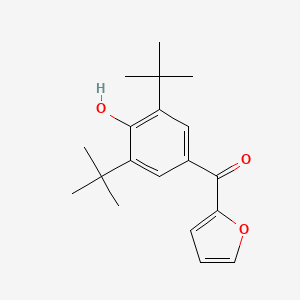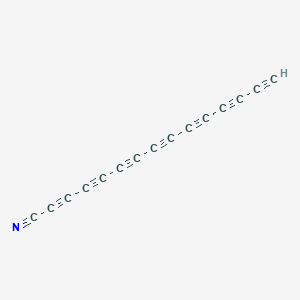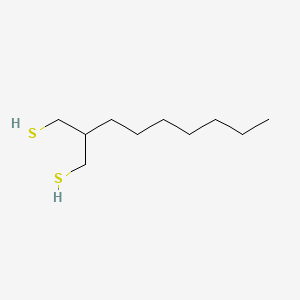![molecular formula C11H15ClN2O2 B14404091 N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea CAS No. 88465-53-6](/img/structure/B14404091.png)
N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea is an organic compound that features a phenyl ring substituted with a 1-chloroethyl group and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea typically involves the reaction of 4-(1-chloroethyl)aniline with methoxy isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea involves its interaction with cellular targets, leading to the disruption of normal cellular functions. The compound may act by alkylating DNA or proteins, thereby inhibiting their normal activities. This can result in the induction of apoptosis or cell cycle arrest in cancer cells, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar therapeutic applications.
Ethephon: A plant growth regulator that releases ethylene.
Uniqueness
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea is unique due to its specific substitution pattern and the presence of both chloroethyl and methoxy groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
属性
CAS 编号 |
88465-53-6 |
|---|---|
分子式 |
C11H15ClN2O2 |
分子量 |
242.70 g/mol |
IUPAC 名称 |
3-[4-(1-chloroethyl)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(12)9-4-6-10(7-5-9)13-11(15)14(2)16-3/h4-8H,1-3H3,(H,13,15) |
InChI 键 |
XCZSWLHSQBEKDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)NC(=O)N(C)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



propanedioate](/img/structure/B14404024.png)
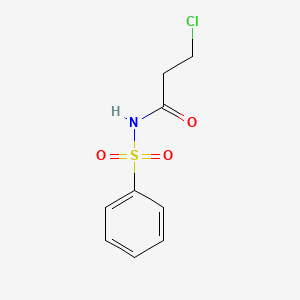
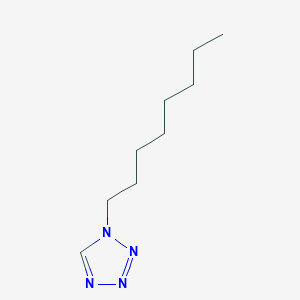
![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)

